Cas no 13638-89-6 (meso-2,3-Diphenyl-succinic Acid Diethyl Ester)

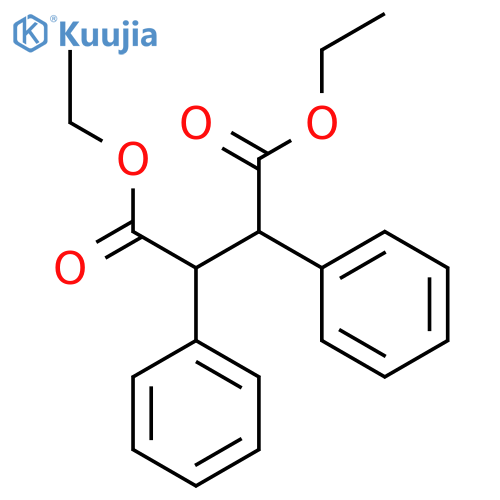

13638-89-6 structure

商品名:meso-2,3-Diphenyl-succinic Acid Diethyl Ester

CAS番号:13638-89-6

MF:C20H22O4

メガワット:326.386286258698

CID:1240610

meso-2,3-Diphenyl-succinic Acid Diethyl Ester 化学的及び物理的性質

名前と識別子

-

- diethyl (2R,3S)-2,3-diphenylbutanedioate

- Butanedioic acid, 2,3-diphenyl-, diethyl ester, (2R,3S)-

- Diethyl (2R,3S)-2,3-diphenylsuccinate

- LogP

- MESO-2,3-DIPHENYL-SUCCINIC ACID DIETHYL ESTER

- meso-2,3-Diphenyl-succinic Acid Diethyl Ester

-

- インチ: InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+

- InChIKey: AMAMWUWLDQUKAP-HDICACEKSA-N

- ほほえんだ: CCOC(=O)[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)C(=O)OCC

計算された属性

- せいみつぶんしりょう: 326.15186

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 9

じっけんとくせい

- PSA: 52.6

meso-2,3-Diphenyl-succinic Acid Diethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12148502-100g |

meso-2,3-Diphenyl-succinic acid diethyl ester |

13638-89-6 | 95+% | 100g |

$774 | 2024-07-23 | |

| TRC | D494048-500mg |

meso-2,3-Diphenyl-succinic Acid Diethyl Ester |

13638-89-6 | 500mg |

$ 70.00 | 2022-06-05 | ||

| TRC | D494048-100mg |

meso-2,3-Diphenyl-succinic Acid Diethyl Ester |

13638-89-6 | 100mg |

$ 50.00 | 2022-06-05 | ||

| Fluorochem | 046212-50g |

meso-2,3-Diphenyl-succinic acid diethyl ester |

13638-89-6 | >98 | 50g |

£408.00 | 2022-02-28 | |

| TRC | D494048-1g |

meso-2,3-Diphenyl-succinic Acid Diethyl Ester |

13638-89-6 | 1g |

$ 115.00 | 2022-06-05 | ||

| Fluorochem | 046212-10g |

meso-2,3-Diphenyl-succinic acid diethyl ester |

13638-89-6 | >98 | 10g |

£123.00 | 2022-02-28 |

meso-2,3-Diphenyl-succinic Acid Diethyl Ester 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

13638-89-6 (meso-2,3-Diphenyl-succinic Acid Diethyl Ester) 関連製品

- 76-67-5(Diethyl ethylphenylmalonate)

- 1519-21-7(Benzeneacetic acid, a-ethyl-, 1,1'-anhydride)

- 956-89-8(α,α-Diphenyl-γ-butyrolactone)

- 119-43-7(Ethyl 2-Phenylbutyrate)

- 5413-05-8(Ethyl 2-Phenylacetoacetate)

- 24817-51-4(FEMA 3632)

- 2294-71-5(Methyl 2-phenylbutanoate)

- 101278-21-1(Dihydro-3,4-diphenyl-2,5-furandione)

- 2959-96-8(2-Phenylglutaric Anhydride(>80%))

- 1131-15-3(3-phenyloxolane-2,5-dione)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量